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ONPG

Reporter Gene Assay Promoter Activity Quantification Molecular Cloning

ONPG is the definitive chromogenic substrate for quantitative β-galactosidase assays. It enters cells by passive diffusion, bypassing lactose permease dependence-critical for identifying permease-deficient organisms. Hydrolysis yields soluble o-nitrophenol quantifiable at 420 nm with linearity across six orders of magnitude. • Quantitation-ready: Construct standard curves (R²=0.993 validated) for publication-grade dose-response data • Cost-optimized: ~5-fold less expensive than CPRG, enabling large-scale yeast two-hybrid screening • CLSI-compatible: Established 1-hour biochemical identification method for Enterobacteriaceae differentiation

Molecular Formula C12H15NO8
Molecular Weight 301.25 g/mol
CAS No. 30677-14-6
Cat. No. B7788450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameONPG
CAS30677-14-6
Molecular FormulaC12H15NO8
Molecular Weight301.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O
InChIInChI=1S/C12H15NO8/c14-5-8-9(15)10(16)11(17)12(21-8)20-7-4-2-1-3-6(7)13(18)19/h1-4,8-12,14-17H,5H2/t8-,9+,10+,11-,12-/m1/s1
InChIKeyKUWPCJHYPSUOFW-YBXAARCKSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>45.2 [ug/mL] (The mean of the results at pH 7.4)

ONPG (CAS 30677-14-6) as a Chromogenic β-Galactosidase Substrate for Quantitative Enzyme Assays


ONPG (ortho-nitrophenyl-β-D-galactopyranoside, also referred to as 2-nitrophenyl β-D-galactopyranoside) is a synthetic, colorless chromogenic substrate specifically hydrolyzed by β-galactosidase (lacZ gene product) to yield galactose and ortho-nitrophenol, a soluble yellow product quantifiable by absorbance at 420 nm [1]. This reaction forms the basis of one of the most widely used reporter gene assays in molecular biology, enabling precise, spectrophotometric quantification of enzyme activity across a dynamic range spanning six orders of magnitude [2]. Unlike lactose, ONPG enters bacterial cells independently of the lactose permease (lacY), making it a critical tool for identifying β-galactosidase activity in organisms that lack the permease but retain the enzyme [3].

Why Substituting ONPG (CAS 30677-14-6) with Other β-Galactosidase Substrates Compromises Assay Reliability


β-Galactosidase substrates are not interchangeable despite targeting the same enzyme. Critical parameters—readout modality (colorimetric vs. fluorometric vs. precipitating), detection sensitivity, solubility characteristics, cost per assay, and compatibility with specific cell types or buffer systems—vary substantially across substrates [1]. Indiscriminate substitution of ONPG with X-Gal sacrifices quantitation, as X-Gal produces an insoluble, precipitating product unsuitable for spectrophotometric measurement [2]. Replacing ONPG with the more sensitive CPRG may introduce reproducibility issues due to CPRG's faster reaction rate with strong positive clones, while its higher cost makes it unsuitable for large-scale screening [1]. Fluorogenic substrates like MUG demand specialized fluorescence instrumentation not available in all laboratories. The choice of substrate must therefore be matched to the experimental objective, available equipment, and budget constraints.

Quantitative Differentiation of ONPG (CAS 30677-14-6) Against Closest β-Galactosidase Substrate Analogs


Quantitative vs. Qualitative Readout: ONPG Enables Spectrophotometric Quantification Unavailable with X-Gal

ONPG hydrolysis produces soluble o-nitrophenol whose absorbance at 420 nm is directly proportional to β-galactosidase activity, enabling construction of a standard curve for absolute quantification [1]. By contrast, X-Gal hydrolysis generates an insoluble blue precipitate (5,5'-dibromo-4,4'-dichloro-indigo) that cannot be measured spectrophotometrically in homogeneous solution, restricting its use to qualitative or semi-quantitative visual screening [2]. A direct head-to-head liquid assay comparison quantified this difference: the ONPG assay achieved an R² of 0.993 for linear regression of β-galactosidase activity against inducer concentration, statistically indistinguishable from the liquid X-Gal assay's R² of 0.996, but only ONPG provides the practical advantage of simple, one-step absorbance measurement without detergent solubilization of precipitate [3].

Reporter Gene Assay Promoter Activity Quantification Molecular Cloning

Sensitivity Comparison: CPRG Is ~10-Fold More Sensitive Than ONPG, Defining the Detection Limit Boundary

The chromogenic substrate CPRG (chlorophenol red-β-D-galactopyranoside) demonstrates approximately 10-fold greater sensitivity than ONPG for quantitating β-galactosidase levels. This differential arises from two compensating kinetic factors: the Vmax for CPRG is half that of ONPG (21.4 vs. 41.1 arbitrary units), but the molar extinction coefficient of chlorophenol red is 21-fold higher than that of o-nitrophenol [1]. Consequently, while CPRG can detect enzyme levels as low as 0.05 mU even in the presence of blood contamination, the same samples measured with ONPG fail to produce a detectable signal above background [2]. The ONPG assay's absolute detection limit using optimized commercial kits is approximately 1 ng/mL of purified β-galactosidase [3].

Low-Abundance Reporter Detection Mammalian Cell Transfection Sensitivity Threshold

Cost-Effectiveness for High-Throughput Screening: ONPG Is Significantly Less Expensive Than CPRG or Chemiluminescent Substrates

Commercial vendor pricing data confirm that ONPG is the most economical substrate for liquid β-galactosidase assays among quantitative alternatives. A representative Chinese supplier lists ONPG (≥99%, reagent grade) at ¥75.00/g (approx. USD $10.30/g) , whereas CPRG typically costs 5- to 10-fold more per gram due to more complex synthesis . The Clontech Yeast Protocols Handbook explicitly ranks ONPG as 'less expensive than CPRG or Galacton-Star' and positions it as the recommended substrate for assaying a small number of selected transformants when ultra-high sensitivity is not required [1]. Galacton-Star (chemiluminescent), the most sensitive option, additionally requires a luminometer or scintillation counter, further increasing capital equipment costs [1].

Large-Scale Screening Budget Optimization Yeast Two-Hybrid

Permease-Independent Cellular Entry: ONPG Detects β-Galactosidase in Organisms Lacking Lactose Permease Where Lactose-Based Tests Fail

A critical functional differentiation of ONPG from the natural substrate lactose is that ONPG enters bacterial cells independently of the lactose permease (lacY gene product). Certain clinically relevant bacteria—notably late lactose fermenters and some strains of Citrobacter, Enterobacter, and Neisseria spp.—possess cytoplasmic β-galactosidase but lack functional lactose permease, yielding false-negative results in conventional lactose fermentation tests [1]. The ONPG test detects these organisms by diffusing directly across the cell membrane, producing a yellow color change typically within 1 hour, and definitively negative results require up to 24 hours of incubation [2]. Eight of eight lactose-positive Neisseria strains tested were correctly identified using ONPG hydrolysis as a simple and rapid detection method [3].

Clinical Microbiology Enterobacteriaceae Identification Permease-Independent Detection

Kinetic Parameter Comparison: ONPG Exhibits Higher Vmax (~2×) but Lower Affinity Than CPRG, Informing Substrate Selection for Kinetic Assays

Under identical assay conditions with purified E. coli β-galactosidase, ONPG displays a Km of 2.42 mM and Vmax of 41.1 (arbitrary units), whereas CPRG exhibits a Km of 1.35 mM and Vmax of 21.4 [1]. This means ONPG has approximately 2-fold lower binding affinity but 2-fold higher maximum catalytic velocity compared to CPRG. The higher Vmax of ONPG translates to a greater maximal signal at saturating substrate concentrations, while the lower affinity necessitates higher ONPG concentrations (typically 2-4 mM) to approach Vmax conditions. For enzymes from different sources, ONPG Km values vary considerably: Aspergillus oryzae β-galactosidase yields Km = 0.80 mM [2], while Bacillus megaterium β-galactosidase shows Km = 9.5 mM [3], highlighting that ONPG kinetic parameters must be determined for each specific enzyme system.

Enzyme Kinetics Michaelis-Menten Parameters Substrate Affinity

Aqueous Solubility Advantage: ONPG Is Water-Soluble for Homogeneous Liquid Assays Unlike X-Gal, Which Requires Organic Solvent

ONPG demonstrates sufficient aqueous solubility for direct preparation of substrate solutions in water or aqueous buffer (≥8.33 mg/mL, ~27.7 mM at 60°C with sonication), enabling homogeneous liquid-phase β-galactosidase assays without organic co-solvents . In contrast, X-Gal is poorly soluble in water and must be dissolved in DMSO or dimethylformamide, introducing an organic solvent into the assay that can affect enzyme activity and cell viability [1]. A vendor technical datasheet confirms that ONPG at 1% (w/v) in water yields a clear to slightly yellow, complete solution with turbidity ≤4 NTU . This solubility property makes ONPG compatible with automated liquid handling systems and high-throughput spectrophotometric plate readers.

Liquid Assay Compatibility Substrate Solubility Assay Format Flexibility

Optimal Application Domains Where ONPG (CAS 30677-14-6) Provides Demonstrable Advantages Over Closest Analogs


Quantitative Promoter Activity Measurement in Molecular Biology Research

When the experimental goal is numerical quantification of promoter strength—for example, comparing a panel of promoter variants, measuring dose-response to an inducer, or normalizing transfection efficiency—ONPG is the substrate of choice. Its hydrolysis yields soluble o-nitrophenol with absorbance proportional to enzyme concentration [1], enabling construction of standard curves using purified o-nitrophenol or commercial β-galactosidase. This quantitative capability, validated with R² = 0.993 in direct comparison with the liquid X-Gal assay [2], is essential for publication-quality dose-response data and cannot be achieved with agar plate-based X-Gal screening, which provides only qualitative blue/white discrimination [1].

Cost-Effective High-Throughput Screening of Yeast Two-Hybrid Interactors

For large-scale yeast two-hybrid screens involving hundreds to thousands of individual interaction pair measurements, ONPG provides an optimal balance of cost, throughput, and data quality. At approximately ¥60-75/g, ONPG is at least 5-fold less expensive than CPRG and >10-fold cheaper than chemiluminescent substrates like Galacton-Star [1], while still providing quantitative β-galactosidase activity data suitable for ranking interaction strengths [2]. The Yeast Protocols Handbook specifically recommends ONPG liquid assays for 'assaying a small number of selected transformants' when budget constraints apply [2]. For initial library-scale screens where sensitivity is paramount, CPRG may be reserved for confirmatory assays on hits identified by ONPG.

Clinical Microbiology Identification of Delayed Lactose Fermenters in Enterobacteriaceae

In the clinical microbiology laboratory, the ONPG test is a well-established, CLSI-compatible biochemical identification method for differentiating Enterobacteriaceae and Neisseria species based on β-galactosidase activity [1]. Unlike conventional lactose fermentation tests that require functional lactose permease, ONPG enters bacterial cells by passive diffusion, enabling detection of β-galactosidase in permease-deficient organisms [2]. This property is critical for correctly identifying delayed lactose fermenters (e.g., certain Citrobacter and Enterobacter species) and distinguishing them from true non-fermenters like Salmonella and Proteus, with positive results typically obtained within 1 hour versus 24-48 hours for lactose fermentation .

Enzyme Kinetics Characterization and Inhibitor Screening Assays

For biochemical studies requiring determination of Michaelis-Menten kinetic constants (Km, Vmax, kcat) or screening of β-galactosidase inhibitors, ONPG serves as the reference chromogenic substrate. Its well-characterized kinetic parameters against multiple enzyme sources—E. coli (Km = 2.42 mM), Aspergillus oryzae (Km = 0.80 mM), and Bacillus megaterium (Km = 9.5 mM)—provide benchmarks for comparing enzyme properties across species [1]. The higher Vmax of ONPG (approximately 2-fold relative to CPRG with E. coli enzyme) yields a wider dynamic range for velocity measurements, facilitating accurate determination of kinetic constants and inhibitor IC50 values [2]. The soluble reaction product also simplifies continuous spectrophotometric monitoring of reaction progress.

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